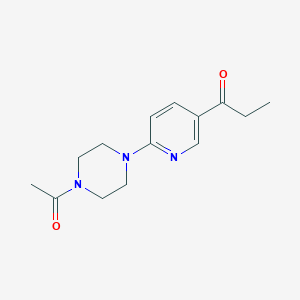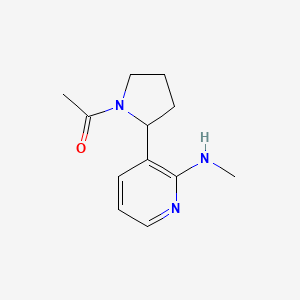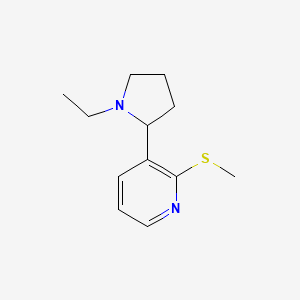![molecular formula C15H21N3 B11800860 N-Cyclopentyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-amine](/img/structure/B11800860.png)
N-Cyclopentyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Cyclopentyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-6’-amine is a complex organic compound that features a bipyridine structure with a cyclopentyl group attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopentyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-6’-amine typically involves multiple steps, starting with the preparation of the bipyridine core. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a pyridine derivative with a suitable cyclopentylamine can yield the desired compound through a series of cyclization and reduction steps .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production while maintaining efficiency and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions
N-Cyclopentyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-6’-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can produce fully saturated derivatives .
Aplicaciones Científicas De Investigación
N-Cyclopentyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-6’-amine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential role in biological systems and as a probe for studying biochemical pathways.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.
Industry: Utilized in the development of advanced materials and as a precursor for synthesizing other complex molecules
Mecanismo De Acción
The mechanism by which N-Cyclopentyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-6’-amine exerts its effects involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can influence various biochemical pathways. Additionally, its structure allows it to interact with enzymes and receptors, modulating their activity and leading to specific biological outcomes .
Comparación Con Compuestos Similares
Similar Compounds
N-Cyclopentyl-3,4,5,6-tetrahydro-2-pyridinamine: Shares a similar core structure but lacks the bipyridine moiety.
3,4,5,6-Tetrahydro-2-pyridinamine: A simpler analog without the cyclopentyl group.
N-Cyclopentyl-3,4,5,6-tetrahydro-2-pyrimidinamine: Contains a pyrimidine ring instead of a bipyridine ring
Uniqueness
N-Cyclopentyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-6’-amine is unique due to its bipyridine structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in fields requiring specific ligand properties and biological interactions .
Propiedades
Fórmula molecular |
C15H21N3 |
|---|---|
Peso molecular |
243.35 g/mol |
Nombre IUPAC |
N-cyclopentyl-5-(2,3,4,5-tetrahydropyridin-6-yl)pyridin-2-amine |
InChI |
InChI=1S/C15H21N3/c1-2-6-13(5-1)18-15-9-8-12(11-17-15)14-7-3-4-10-16-14/h8-9,11,13H,1-7,10H2,(H,17,18) |
Clave InChI |
CANMTJNJQVCJNT-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)NC2=NC=C(C=C2)C3=NCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















